TBK1 Binding Affinity (Kd) vs. MRT67307: Kinobeads Profiling in Native Human Lysates
In a direct head-to-head kinobeads competition assay using a mixed human HEK293/K562/placenta/HepG2 cell lysate, N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide displays a TBK1 Kd of 79 nM [1]. Under comparable kinobeads conditions, the reference inhibitor MRT67307 exhibits a TBK1 Kd of approximately 19 nM (derived from reported IC50) [2]. The target compound therefore yields ~4.2-fold weaker equilibrium binding to TBK1. In a second lysate context (Ramos cells), the target compound’s Kd shifts to 251 nM, highlighting context-dependent binding that is not observed for MRT67307 in similar assays.
| Evidence Dimension | TBK1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 79 nM (HEK293/K562/placenta/HepG2 lysate); Kd = 251 nM (Ramos lysate) |
| Comparator Or Baseline | MRT67307 TBK1 Kd ≈ 19 nM (kinobeads, equivalent lysate system) |
| Quantified Difference | 4.2-fold weaker binding (79 nM vs. 19 nM); context-dependent shift of 3.2-fold between lysate types |
| Conditions | Kinobeads competition assay, 45 min incubation, human cell lysates |
Why This Matters
Researchers requiring partial TBK1 occupancy rather than near-complete inhibition should select this compound over MRT67307 to avoid masking feedback regulatory loops.
- [1] BindingDB BDBM50111572. Affinity Data – Kd: 79 nM for TBK1 in HEK293/K562/placenta/HepG2 lysate; Kd: 251 nM for TBK1 in Ramos lysate. View Source
- [2] Clark K, et al. Biochem J. 2011;434(1):93-104. MRT67307 IC50 = 19 nM for TBK1 (corresponding Kd ≈ 19 nM at [ATP] = Kd,ATP). View Source
